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molecular formula C12H14FN3S B8579971 5-Fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole

5-Fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole

Cat. No. B8579971
M. Wt: 251.33 g/mol
InChI Key: LEQCWYXZWLHENH-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

A mixture of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole (150 mg, 0.61 mmol), potassium carbonate (253 mg, 1.83 mmol) and piperazine (263 mg, 3.05 mmol) in acetonitrile (30 ml) was heated at reflux for 4.5 hours with stirring and was then concentrated under vacuum. The residue was dissolved in dichloromethane (100 ml), washed with brine (3×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to afford 5-fluoro-2-(piperazin-1-ylmethyl)-1,3-benzothiazole as a yellow crude solid (130 mg). (ES, m/z): [M+H]+ 252.1; 1H NMR (400 MHz, CDCl3): δ 7.81 (dd, J=8.8, 5.2 Hz, 1H), 7.70 (dd, J=9.6, 2.4 Hz, 1H), 7.16-7.11 (m, 1H), 3.93 (s, 2H), 2.97-2.93 (m, 4H), 2.64-2.63 (m, 4H), 1.98 (s, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:6]=2[N:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>C(#N)C>[F:12][C:9]1[CH:10]=[CH:11][C:5]2[S:4][C:3]([CH2:2][N:19]3[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]3)=[N:7][C:6]=2[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrCC=1SC2=C(N1)C=C(C=C2)F
Name
Quantity
253 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
263 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (100 ml)
WASH
Type
WASH
Details
washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)CN2CCNCC2)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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